1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride
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Overview
Description
1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C₈H₁₂Cl₂N₂. It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a pyridin-4-ylmethyl group.
Preparation Methods
The synthesis of 1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Substitution Reaction: The cyclopropane ring is then substituted with a pyridin-4-ylmethyl group. This can be done using a nucleophilic substitution reaction where the nucleophile is the pyridin-4-ylmethyl group.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride can be compared with similar compounds such as:
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: This compound has a similar cyclopropane structure but with a pyrazol-4-ylmethyl group instead of a pyridin-4-ylmethyl group.
N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride: This compound is structurally similar but may have different chemical properties and applications.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(3-4-9)7-8-1-5-11-6-2-8;;/h1-2,5-6H,3-4,7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDMJDJLNBYPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=NC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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